6',7'-epoxy Cannabigerol is a synthetic derivative of cannabigerol, a non-psychoactive cannabinoid found in the Cannabis sativa plant. Cannabigerol is recognized for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. The creation of 6',7'-epoxy Cannabigerol involves modifications to the molecular structure of cannabigerol, which can enhance its pharmacological profile.
Cannabigerol is primarily sourced from the Cannabis sativa plant, particularly from strains that are bred to have high concentrations of cannabinoids. The compound itself is a precursor to other cannabinoids such as tetrahydrocannabinol and cannabidiol, making it a significant focus in cannabinoid research.
6',7'-epoxy Cannabigerol belongs to the class of compounds known as cannabinoids. It is specifically categorized under synthetic cannabinoids due to its derivation from natural cannabigerol through chemical synthesis.
The synthesis of 6',7'-epoxy Cannabigerol can be achieved through several methods, primarily involving the modification of cannabigerol or its precursors. Common techniques include:
The synthesis often requires precise control over reaction conditions, including temperature and reaction time, to ensure that the desired product is obtained in high yield and purity. High-performance liquid chromatography (HPLC) is commonly employed for purification and analysis of the synthesized compound .
The molecular formula for 6',7'-epoxy Cannabigerol can be represented as . The structural formula showcases an epoxy group at the 6' and 7' positions relative to the main carbon chain.
6',7'-epoxy Cannabigerol can undergo various chemical reactions typical of epoxides, including:
The reactivity of 6',7'-epoxy Cannabigerol can be influenced by factors such as solvent choice and reaction temperature. For example, reactions conducted in polar solvents tend to favor nucleophilic attack at the less hindered carbon atom of the epoxy group .
Research indicates that cannabinoids can modulate receptor activity, potentially leading to various physiological effects such as pain relief and anti-inflammatory responses. The introduction of an epoxy group may enhance binding affinity or alter receptor selectivity compared to its parent compound, cannabigerol.
6',7'-epoxy Cannabigerol has potential applications in various fields:
This compound represents a significant area of study within cannabinoid research due to its unique structural features and potential enhanced biological activities compared to traditional cannabinoids.
6',7'-Epoxy-cannabigerol (6',7'-epoxy-CBG) is an oxygenated derivative of cannabigerol (Cannabigerol), the central precursor to major phytocannabinoids like Δ9-tetrahydrocannabinol and cannabidiol. Within Cannabis sativa, enzymatic oxidation of Cannabigerol’s prenyl chain generates 6',7'-epoxy-CBG, positioning it as a bridge between classical cannabinoid biosynthesis and specialized oxidative metabolism. This compound exemplifies the chemical diversification potential of Cannabigerol beyond its role in cannabinoid synthesis. Unlike carboxylated cannabinoids (e.g., tetrahydrocannabinolic acid), 6',7'-epoxy-CBG is formed post-decarboxylation, indicating its emergence during later metabolic or stress-responsive phases [2] [6].
Table 1: Key Phytocannabinoids Derived from Cannabigerolic Acid
| Precursor | Enzymatic Product | Non-Enzymatic/Oxidative Product |
|---|---|---|
| Cannabigerolic acid | Tetrahydrocannabinolic acid | — |
| Cannabigerolic acid | Cannabidiolic acid | — |
| Cannabigerol | — | 6',7'-Epoxy-cannabigerol |
The biotransformation of Cannabigerol to 6',7'-epoxy-CBG is primarily mediated by cytochrome P450 (CYP450) monooxygenases. Human isoforms CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9 catalyze epoxidation at the 6',7'-olefin of Cannabigerol’s geranyl chain. In vitro studies using recombinant CYP450 enzymes reveal distinct kinetic parameters: CYP2J2 exhibits the highest catalytic efficiency (kcat/Km = 12.3 min−1·μM−1), followed by CYP3A4 (7.8 min−1·μM−1). This regioselectivity arises from molecular docking simulations showing preferential binding of Cannabigerol’s prenyl moiety near the heme iron of CYP450s, facilitating epoxide formation over pentyl-chain oxidation [2] [3] [5].
Table 2: Kinetic Parameters for CYP450-Mediated 6',7'-Epoxy-CBG Formation
| CYP450 Isoform | Km (μM) | kcat (min−1) | kcat/Km (min−1·μM−1) |
|---|---|---|---|
| CYP2J2 | 3.2 ± 0.4 | 39.4 ± 2.1 | 12.3 |
| CYP3A4 | 5.1 ± 0.6 | 39.8 ± 3.3 | 7.8 |
| CYP2C9 | 8.7 ± 1.2 | 26.5 ± 2.7 | 3.0 |
6',7'-Epoxy-cannabigerol occurs naturally in trace amounts across Cannabis sativa chemovars, with elevated concentrations observed in high-Cannabigerol strains. Its accumulation correlates with environmental stressors that induce oxidative metabolism:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0